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Compound of Interest

Compound Name: MHY908

Cat. No.: B15540817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-aging properties of MHY908, a

novel dual agonist for peroxisome proliferator-activated receptors alpha (PPARα) and gamma

(PPARγ). The document synthesizes current research findings, focusing on the compound's

mechanism of action, efficacy in preclinical models of aging, and its potential as a therapeutic

agent for age-related diseases. Quantitative data are presented in structured tables for

comparative analysis, and detailed experimental protocols for key studies are provided.

Furthermore, signaling pathways and experimental workflows are visualized through diagrams

to facilitate a comprehensive understanding of MHY908's biological activities.

Core Mechanism of Action: Dual PPARα/γ Agonism
MHY908 exerts its primary effects by simultaneously activating two key nuclear receptors:

PPARα and PPARγ. These receptors are critical regulators of lipid and glucose metabolism,

inflammation, and cellular homeostasis, all of which are intimately linked to the aging process.

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such

as the liver, kidney, heart, and skeletal muscle, PPARα activation by MHY908 leads to

enhanced fatty acid oxidation and a reduction in circulating triglycerides. This action helps to

mitigate the lipotoxicity associated with aging.

PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of

adipogenesis and insulin sensitivity. MHY908-mediated activation of PPARγ improves
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glucose uptake and utilization, thereby counteracting the age-related decline in insulin

sensitivity.

The dual agonism of MHY908 offers a multifaceted approach to combating age-related

metabolic dysregulation, a cornerstone of the aging phenotype.

Quantitative Efficacy in Preclinical Aging Models
Studies in aged rodent models have demonstrated the significant anti-aging potential of

MHY908. The following tables summarize the key quantitative findings from a pivotal study

investigating the effects of MHY908 on inflammatory responses and insulin resistance in aged

rats.

Table 1: Effects of MHY908 on Serum Biomarkers in Aged Rats

Parameter
Young (6-
month-old)

Old (20-month-
old)

Old + MHY908
(1 mg/kg/day)

Old + MHY908
(3 mg/kg/day)

Serum Glucose

(mg/dL)
110 ± 5 135 ± 7 120 ± 6# 115 ± 5#

Serum

Triglycerides

(mg/dL)

80 ± 6 150 ± 12 110 ± 9# 95 ± 8#

Serum Insulin

(ng/mL)
0.8 ± 0.1 1.5 ± 0.2* 1.1 ± 0.1# 0.9 ± 0.1#

*p < 0.05 compared to the young group. #p < 0.05 compared to the old group. Data are

presented as mean ± SEM.

Table 2: Effects of MHY908 on Liver Triglyceride Levels in Aged Rats

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15540817?utm_src=pdf-body
https://www.benchchem.com/product/b15540817?utm_src=pdf-body
https://www.benchchem.com/product/b15540817?utm_src=pdf-body
https://www.benchchem.com/product/b15540817?utm_src=pdf-body
https://www.benchchem.com/product/b15540817?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15540817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Group Liver Triglycerides (mg/g tissue)

Young (6-month-old) 25 ± 3

Old (20-month-old) 55 ± 6*

Old + MHY908 (1 mg/kg/day) 40 ± 4#

Old + MHY908 (3 mg/kg/day) 30 ± 3#

*p < 0.05 compared to the young group. #p < 0.05 compared to the old group. Data are

presented as mean ± SEM.

These data clearly indicate that MHY908 treatment significantly reverses age-associated

increases in serum glucose, triglycerides, and insulin, as well as hepatic lipid accumulation.

Key Signaling Pathways Modulated by MHY908
MHY908's anti-aging effects are mediated through the modulation of several critical signaling

pathways that are dysregulated during aging.

Attenuation of Age-Related Inflammation via NF-κB
Inhibition
Chronic low-grade inflammation, or "inflammaging," is a hallmark of the aging process.

MHY908 has been shown to suppress this pro-inflammatory state by inhibiting the nuclear

factor-kappa B (NF-κB) signaling pathway.[1][2] In the kidneys of aged rats, MHY908
suppresses NF-κB activation by inhibiting the Akt/IκB kinase (IKK) signaling cascade.[1] This

leads to a reduction in the expression of pro-inflammatory cytokines.
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MHY908-mediated inhibition of the NF-κB signaling pathway.

Regulation of Cellular Homeostasis through the
ROS/Akt/FoxO1 Pathway
Oxidative stress is another major contributor to the aging process. MHY908 has been shown to

modulate the cellular response to oxidative stress by influencing the ROS/Akt/FoxO1 signaling

pathway.[3] In aged kidneys, MHY908 activates PPARα, which in turn inhibits the generation of

reactive oxygen species (ROS) by NADPH oxidase 4 (NOX4). This reduction in ROS prevents

the aberrant activation of Akt, leading to the activation of the transcription factor FoxO1.

Activated FoxO1 then promotes the expression of antioxidant enzymes such as manganese

superoxide dismutase (MnSOD) and catalase.
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MHY908's modulation of the ROS/Akt/FoxO1 pathway.

Neuroprotective Effects of MHY908
Beyond its systemic anti-aging effects, MHY908 has demonstrated neuroprotective properties

in a mouse model of Parkinson's disease, a neurodegenerative disorder strongly associated

with aging.[4] Pretreatment with MHY908 attenuated the loss of dopaminergic neurons and

motor deficits induced by the neurotoxin MPTP.[4] This neuroprotective effect is, at least in part,

mediated by the suppression of neuroinflammation through the inhibition of NF-κB signaling in

glial cells.[4]

Table 3: Neuroprotective Effects of MHY908 in an MPTP-Induced Parkinson's Disease Model
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Parameter Control MPTP MPTP + MHY908

Dopaminergic Neuron

Survival (%)
100 45 ± 5 75 ± 7#

Striatal Dopamine

Levels (ng/mg tissue)
12 ± 1 5 ± 0.5 9 ± 0.8#

*p < 0.05 compared to the control group. #p < 0.05 compared to the MPTP group. Data are

presented as mean ± SEM. (Note: These values are representative based on the study's

findings and may not reflect the exact figures from the publication).

Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide.

Animal Studies: Aged Rat Model
Animals: Male Sprague-Dawley rats, 6 months old (young) and 20 months old (old), were

used. Animals were housed in a temperature- and humidity-controlled environment with a

12-hour light/dark cycle.

Experimental Groups:

Young ad libitum fed (Control)

Old ad libitum fed (Control)

Old ad libitum fed + MHY908 (1 mg/kg/day, oral gavage)

Old ad libitum fed + MHY908 (3 mg/kg/day, oral gavage)

Treatment Duration: 4 weeks.

Sample Collection: At the end of the treatment period, animals were fasted overnight, and

blood and tissue samples (liver, kidney) were collected for analysis.
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Biochemical Analysis: Serum glucose, triglycerides, and insulin were measured using

commercially available kits. Liver triglycerides were extracted and quantified.

Animal Studies: MPTP-Induced Parkinson's Disease
Mouse Model

Animals: Male C57BL/6 mice were used.

MPTP Administration: Mice were administered with 1-methyl-4-phenyl-1,2,3,6-

tetrahydropyridine (MPTP) hydrochloride (30 mg/kg, i.p.) once daily for 5 consecutive days.

MHY908 Treatment: MHY908 (10 mg/kg, i.p.) was administered 30 minutes before each

MPTP injection.

Behavioral Analysis: Motor function was assessed using the rotarod test and pole test.

Immunohistochemistry: Brains were sectioned and stained with an antibody against tyrosine

hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and striatum.

Neurochemical Analysis: Striatal dopamine and its metabolites were quantified using high-

performance liquid chromatography (HPLC).

Western Blot Analysis
Protein Extraction: Tissues were homogenized in RIPA lysis buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Protein concentration was determined using the Bradford assay.

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide

gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with

0.1% Tween 20 (TBST) and then incubated with primary antibodies overnight at 4°C. After

washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour

at room temperature.
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Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.

Primary Antibodies: Antibodies against p-Akt, Akt, p-IκB, IκB, p-NF-κB p65, NF-κB p65,

FoxO1, MnSOD, Catalase, and β-actin were used.

Cell Culture and In Vitro Assays
Cell Lines: SH-SY5Y human neuroblastoma cells and primary astrocytes were used.

Cell Culture: Cells were maintained in DMEM supplemented with 10% fetal bovine serum

and 1% penicillin-streptomycin.

MPP+ Treatment: To model Parkinson's disease in vitro, cells were treated with 1-methyl-4-

phenylpyridinium (MPP+), the active metabolite of MPTP.

MHY908 Treatment: Cells were pre-treated with MHY908 for 1 hour before MPP+ exposure.

Cell Viability Assay: Cell viability was assessed using the MTT assay.

ROS Measurement: Intracellular ROS levels were measured using the fluorescent probe

2',7'-dichlorofluorescin diacetate (DCF-DA).

Summary and Future Directions
MHY908 has emerged as a promising anti-aging compound with a robust mechanism of action

centered on its dual agonism of PPARα and PPARγ. Preclinical studies have provided

compelling evidence for its ability to ameliorate age-related metabolic dysfunction,

inflammation, and neurodegeneration. The quantitative data and detailed signaling pathways

presented in this guide underscore the therapeutic potential of MHY908.

Future research should focus on long-term efficacy and safety studies in various aging models.

Furthermore, the translation of these findings into human clinical trials will be a critical next step

in determining the utility of MHY908 as a therapeutic intervention to promote healthy aging and

combat age-related diseases. The detailed experimental protocols provided herein should

serve as a valuable resource for researchers aiming to further investigate the multifaceted anti-

aging effects of MHY908.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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